

"1-(1-Methyl-1H-indazol-7-yl)ethanone" potential biological activity

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Compound of Interest

Compound Name: 1-(1-Methyl-1H-indazol-7-yl)ethanone

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An In-Depth Technical Guide to the Potential Biological Activity of **1-(1-Methyl-1H-indazol-7-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its prevalence in compounds with potent and diverse biological activities.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous clinically approved therapeutics.[1][3] Notable examples include Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor for cancer treatment, and Axitinib, a potent tyrosine kinase inhibitor.[4][5] The versatility of the indazole ring allows for substitutions at various positions, leading to a wide range of pharmacological profiles, including antitumor, anti-inflammatory, and antimicrobial activities.[3][6]

This technical guide delves into the potential biological activity of a specific, less-explored derivative: **1-(1-Methyl-1H-indazol-7-yl)ethanone** (CAS: 1159511-26-8).[7] While direct biological data for this compound is scarce in public literature, its structural features—namely the N1-methylated indazole core and the 7-acetyl substituent—provide a strong basis for generating well-founded hypotheses. By leveraging established structure-activity relationship (SAR) data from analogous compounds, this guide will propose potential biological targets,

outline detailed experimental workflows for their validation, and provide a strategic framework for its investigation as a novel therapeutic agent.

Chemical Profile of 1-(1-Methyl-1H-indazol-7-yl)ethanone

- Compound Name: **1-(1-Methyl-1H-indazol-7-yl)ethanone**
- CAS Number: 1159511-26-8[7]
- Molecular Formula: C₁₀H₁₀N₂O
- Molecular Weight: 174.20 g/mol
- Structure:

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(A representative image would be placed here in a real document)

The presence of the N1-methyl group prevents tautomerization and locks the scaffold in the 1H-indazole form, which is a common feature in many biologically active indazoles.[1] The acetyl group at the 7-position introduces a potential hydrogen bond acceptor and a site for metabolic modification, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The Indazole Scaffold: A Hub of Biological Activity

The indazole nucleus is a versatile scaffold that has been successfully exploited to develop inhibitors for a wide array of biological targets. This diversity stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π - π stacking, and hydrophobic interactions, within the active sites of proteins.

Target Class	Specific Examples	Therapeutic Area	References
Protein Kinases	ERK1/2, FGFR1, PLK4, Pim Kinases, EGFR	Oncology	[4] [8]
DNA Repair Enzymes	Poly (ADP-ribose) polymerase (PARP)	Oncology	[4]
Transcription Factors	Hypoxia-Inducible Factor 1 (HIF-1)	Oncology, Inflammation	[9]
Ion Channels	Calcium-Release Activated Calcium (CRAC) Channels	Inflammation, Autoimmune Diseases	[10]
Metabolic Enzymes	Indoleamine 2,3-dioxygenase 1 (IDO1)	Immuno-oncology	[4]
G-Protein Coupled Receptors	5-HT3 Receptor, CC-Chemokine Receptor 4 (CCR4)	Nausea/Vomiting, Inflammation	[3] [11]

Structure-Activity Relationship (SAR) Analysis and Hypothesis Generation

Based on the established activities of related indazole derivatives, we can formulate hypotheses about the potential biological targets for **1-(1-Methyl-1H-indazol-7-yl)ethanone**.

Hypothesis 1: Protein Kinase Inhibition

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region.

- **N1-Methylation:** The methyl group at the N1 position is a common feature in many indazole-based kinase inhibitors. It often serves to enhance potency and improve cell permeability by capping a hydrogen bond donor and increasing lipophilicity.

- C7-Acetylation: The acetyl group at the 7-position is less common in known kinase inhibitors, but its carbonyl oxygen could act as a hydrogen bond acceptor with residues in the solvent-exposed region of the ATP-binding pocket. Alternatively, it could be involved in displacing a key water molecule or forming other favorable interactions.

Given the prevalence of indazoles as kinase inhibitors, it is highly plausible that **1-(1-Methyl-1H-indazol-7-yl)ethanone** could exhibit inhibitory activity against one or more protein kinases. [\[4\]](#)[\[8\]](#)

Hypothesis 2: PARP Inhibition

Niraparib, a potent PARP inhibitor, features a 1H-indazole core. The indazole ring participates in key stacking interactions within the nicotinamide binding pocket of PARP enzymes. While the substitution pattern of **1-(1-Methyl-1H-indazol-7-yl)ethanone** differs significantly from Niraparib, the shared core scaffold suggests that it could possess some affinity for PARP enzymes. The 7-acetyl group could potentially occupy a sub-pocket within the active site.

Hypothesis 3: Other Potential Targets

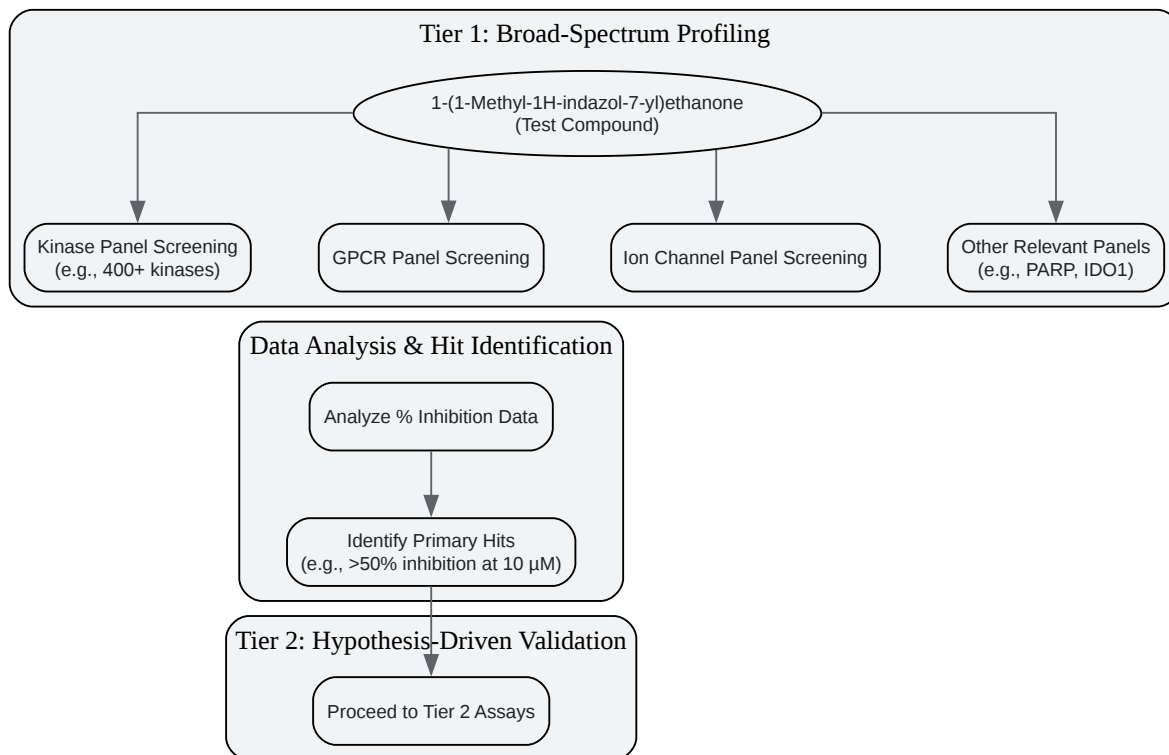
The diverse activities of indazoles suggest that other targets should also be considered.[\[3\]](#) For example, some indazole derivatives have been identified as inhibitors of enzymes like IDO1 or modulators of ion channels.[\[4\]](#)[\[10\]](#) The specific substitution pattern of **1-(1-Methyl-1H-indazol-7-yl)ethanone** may confer novel activity against these or other target classes.

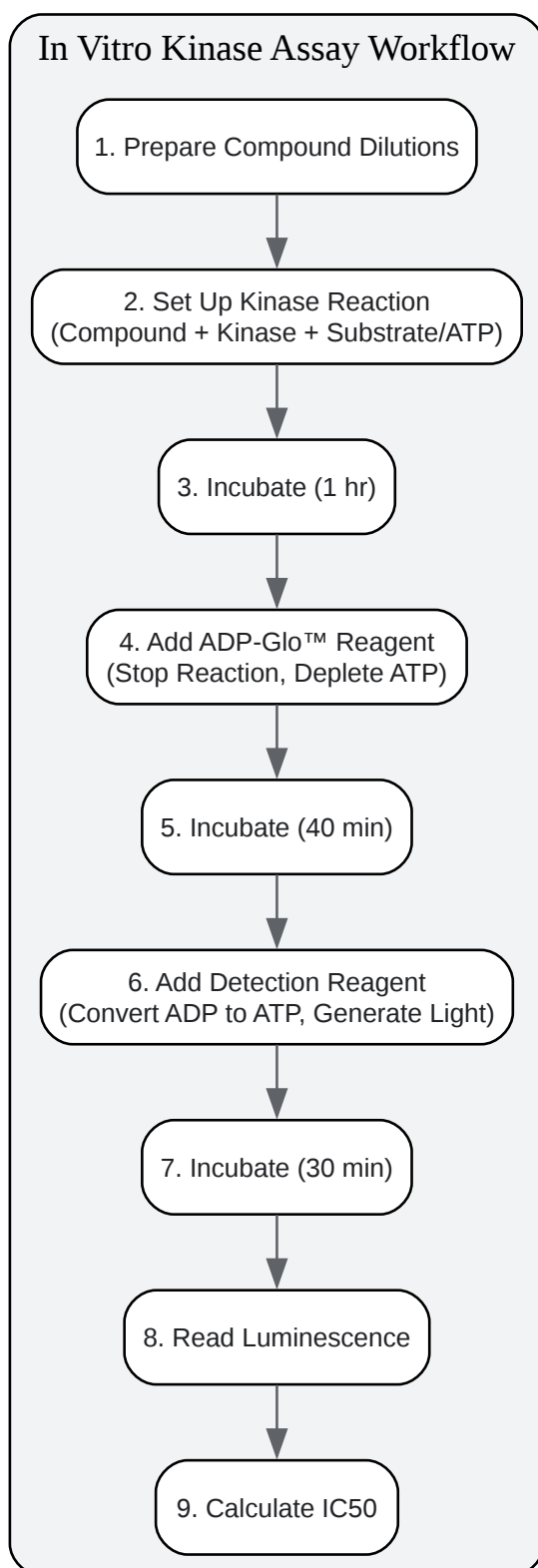
Proposed Experimental Workflows for Target Validation

To systematically investigate the biological activity of **1-(1-Methyl-1H-indazol-7-yl)ethanone**, a tiered approach is recommended, starting with broad screening and progressing to more focused, hypothesis-driven assays.

Tier 1: Initial Broad-Spectrum Screening

The initial step should involve screening the compound against large, diverse panels of biological targets to identify potential activities and guide further investigation.





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